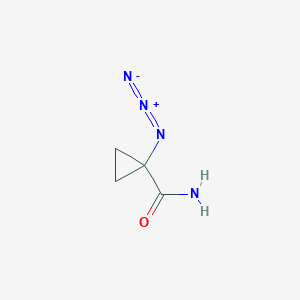

1-Azidocyclopropane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Azidocyclopropane-1-carboxamide (1-Azido-1-CPC) is an important synthetic reagent for the synthesis of organic compounds. It is a versatile molecule with a wide range of applications in synthetic organic chemistry, including in the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of small molecules. In addition, 1-Azido-1-CPC has been used as a reagent for the synthesis of biologically active molecules and for the synthesis of polymers and other materials.

Applications De Recherche Scientifique

Plant Growth Regulation

1-Azidocyclopropane-1-carboxamide: is structurally related to 1-Aminocyclopropane-1-carboxylic acid (ACC) , which is a precursor to the plant hormone ethylene . Ethylene plays a crucial role in plant growth and development, including fruit ripening, flower wilting, and leaf fall. The compound’s similarity to ACC could make it a valuable tool for studying ethylene’s role in plant physiology and its ethylene-independent signaling pathways.

Stress Response in Plants

The compound’s structural analog, ACC, is involved in plant responses to biotic and abiotic stresses . By studying 1-Azidocyclopropane-1-carboxamide , researchers can gain insights into how plants react to adverse conditions such as drought, salinity, and pathogen attack, potentially leading to the development of stress-resistant crop varieties.

Ethylene Biosynthesis Pathway

As a close analog to ACC, 1-Azidocyclopropane-1-carboxamide could be used to dissect the ethylene biosynthesis pathway . It could serve as a molecular probe to understand the enzymatic steps and regulation of this pathway, which is vital for plant hormone research.

Cell Wall Signaling

Research has indicated that ACC is involved in cell wall signaling . 1-Azidocyclopropane-1-carboxamide could be used to explore this non-traditional role of ACC, shedding light on the complex communication that occurs at the plant cell wall and its impact on plant growth and development.

Agricultural Applications

Understanding the role of ACC and its analogs in plant growth and stress responses can lead to practical applications in agriculture . 1-Azidocyclopropane-1-carboxamide could be used to manipulate plant growth, improve crop yields, and enhance stress tolerance, contributing to sustainable agricultural practices.

Chemical Biology and Drug Design

The azido group in 1-Azidocyclopropane-1-carboxamide offers a reactive handle for click chemistry, a powerful tool in chemical biology for labeling and tracking molecules in biological systems. This property could be exploited in drug design and development, allowing for the creation of novel bioconjugates.

Material Science

The unique reactivity of the azido group also opens up applications in material science. 1-Azidocyclopropane-1-carboxamide could be used to create new polymers with specific properties or to modify the surface of materials for various applications.

Bioorthogonal Chemistry

Bioorthogonal chemistry involves reactions that can occur inside living organisms without interfering with native biochemical processes. The azido group in 1-Azidocyclopropane-1-carboxamide makes it a candidate for bioorthogonal reactions, which have applications in cellular imaging, targeted drug delivery, and biomarker discovery.

Mécanisme D'action

Target of Action

1-Azidocyclopropane-1-carboxamide is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .

Mode of Action

The compound interacts with its targets, ACSs and ACOs, to influence the production of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .

Biochemical Pathways

The ethylene biosynthesis pathway is the primary biochemical pathway affected by 1-Azidocyclopropane-1-carboxamide. This pathway starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACS. ACC is finally oxidized to ethylene by ACO .

Pharmacokinetics

Acc, the related compound, is known to be transported throughout the plant over short and long distances

Result of Action

The action of 1-Azidocyclopropane-1-carboxamide results in the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes. These include seed germination, fruit ripening, leaf and flower senescence, and abscission . Ethylene also plays a role in plant responses to biotic and abiotic stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Azidocyclopropane-1-carboxamide. For instance, the rate of ACC formation, and thus ethylene production, can differ in response to developmental, hormonal, and environmental cues

Propriétés

IUPAC Name |

1-azidocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVFHBXINTWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)